molecular formula C17H19NOS B2771710 N-[(2-methylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide CAS No. 1001826-05-6

N-[(2-methylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No. B2771710
CAS RN: 1001826-05-6
M. Wt: 285.41
InChI Key: MLHBNEQSMNNZEF-UHFFFAOYSA-N
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Description

N-[(2-methylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, also known as GBR 12909, is a chemical compound that belongs to the class of phenyltropanes. It is a potent and selective dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine in the brain, leading to an increase in dopamine levels. This compound has been extensively studied for its potential use in treating various neurological disorders, including Parkinson's disease, depression, and addiction.

Mechanism Of Action

N-[(2-methylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide 12909 works by inhibiting the reuptake of dopamine in the brain. Dopamine is a neurotransmitter that plays a key role in regulating mood, motivation, and movement. By preventing the reuptake of dopamine, N-[(2-methylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide 12909 increases the levels of dopamine in the brain, leading to improved mood, motivation, and movement.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(2-methylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide 12909 are primarily related to its ability to increase dopamine levels in the brain. Dopamine is involved in a wide range of physiological processes, including movement, reward, and motivation. By increasing dopamine levels, N-[(2-methylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide 12909 can improve motor function, reduce symptoms of depression, and potentially reduce drug cravings in individuals with addiction.

Advantages And Limitations For Lab Experiments

One advantage of using N-[(2-methylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide 12909 in lab experiments is its potency and selectivity for dopamine reuptake inhibition. This allows researchers to study the effects of dopamine on various physiological processes in a more targeted and specific way. However, one limitation of using N-[(2-methylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide 12909 is its potential for abuse and addiction. It is important for researchers to use caution when handling and administering this compound in order to minimize the risk of addiction and other adverse effects.

Future Directions

There are several future directions for research on N-[(2-methylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide 12909. One area of interest is its potential use in treating addiction. Studies have shown that N-[(2-methylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide 12909 can reduce drug cravings and relapse in animal models of addiction, and further research is needed to determine its potential use in humans. Additionally, N-[(2-methylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide 12909 may have potential applications in the treatment of other neurological disorders, such as schizophrenia and attention deficit hyperactivity disorder (ADHD). Further research is needed to fully understand the potential benefits and limitations of this compound in these and other areas of research.

Synthesis Methods

The synthesis of N-[(2-methylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide 12909 involves several steps, starting from the reaction of 2-bromobenzoic acid with 2-methylphenylmagnesium bromide in the presence of a catalyst. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminothiophenol to yield the final product, N-[(2-methylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide 12909.

Scientific Research Applications

N-[(2-methylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide 12909 has been extensively studied for its potential use in treating various neurological disorders, including Parkinson's disease, depression, and addiction. In animal studies, N-[(2-methylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide 12909 has been shown to increase dopamine levels in the brain, leading to improved motor function and reduced symptoms of Parkinson's disease. Additionally, it has been shown to have antidepressant effects in animal models of depression.

properties

IUPAC Name

N-[(2-methylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c1-12-6-2-3-8-14(12)11-18-17(19)16-10-13-7-4-5-9-15(13)20-16/h2-3,6,8,10H,4-5,7,9,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHBNEQSMNNZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2=CC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-methylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

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